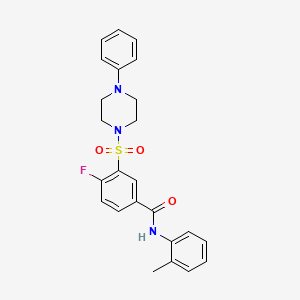
4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide, also known as FPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. FPB belongs to the class of sulfonyl benzamide derivatives and has been found to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is part of a broader class of compounds explored for their diverse chemical and biological activities. Research has focused on the synthesis of related compounds, demonstrating the versatility of these molecules through various synthetic approaches. For instance, compounds similar to the target chemical have been synthesized through rapid and efficient methods, such as microwave heating, highlighting advances in the preparation of complex molecules (Menteşe et al., 2015). These synthetic strategies are pivotal in developing new pharmaceuticals and materials with specific properties.
Biological and Pharmacological Screening
A significant area of application for such compounds is in biological and pharmacological screenings, where their activity against various biological targets is assessed. Specific derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities, showcasing the potential of these molecules in therapeutic applications. For instance, novel fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole structures were synthesized and screened for their biological activities, indicating the broad spectrum of pharmacological properties these compounds can exhibit (Patel et al., 2009).
Anticancer Activity
Research has also delved into the anticancer properties of related molecules. For example, certain derivatives have shown potent cytotoxic activity against cancer cell lines, with specific compounds inducing apoptosis and cell cycle arrest. This suggests a promising avenue for the development of new anticancer agents based on the structural framework of 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide and its derivatives (Ravichandiran et al., 2019).
Selective Detection and Imaging Applications
Additionally, these compounds have applications in selective detection and imaging, serving as chemosensors for specific ions or as imaging agents in biomedical research. A phenoxazine-based fluorescence chemosensor derivative, for instance, has demonstrated high selectivity and sensitivity for Ba2+ detection, underlining the potential of these molecules in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUENXGHAJFOZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

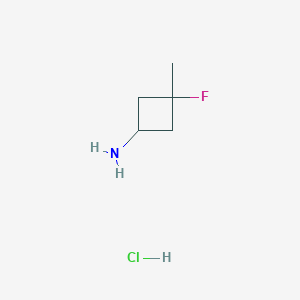
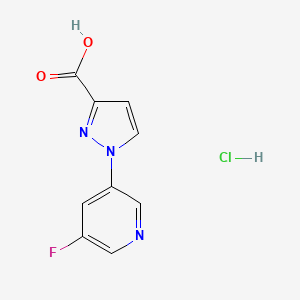
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2631492.png)
![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)

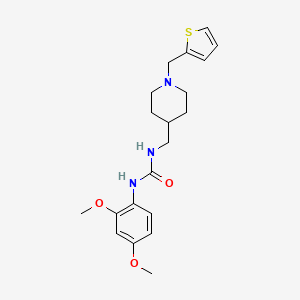
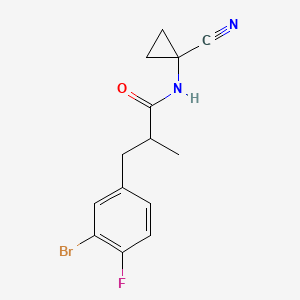

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)
![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)